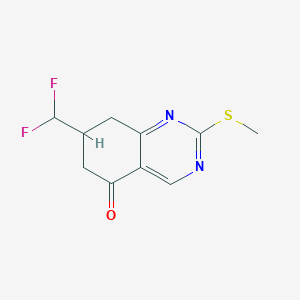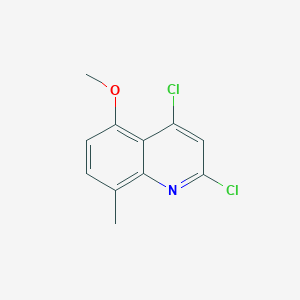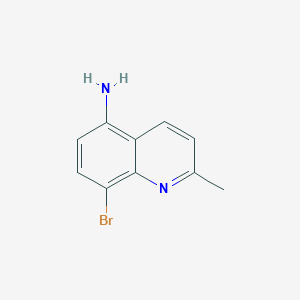![molecular formula C17H18O B11869971 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one CAS No. 113777-19-8](/img/structure/B11869971.png)
2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a naphthylmethyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and naphthalene, making it a versatile intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one typically involves the alkylation of cyclohexanone with a naphthylmethyl halide under basic conditions. One common method is the reaction of cyclohexanone with naphthalen-1-ylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems, such as palladium-catalyzed coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthalen-1-ylacetic acid or naphthalen-1-ylmethanol.
Reduction: 2-[(Naphthalen-1-yl)methyl]cyclohexanol.
Substitution: Brominated or nitrated derivatives of the naphthalene ring.
Applications De Recherche Scientifique
2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene moiety but different functional groups, used in click chemistry and as a peptide enzyme inhibitor.
2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one: A cyclohexanone derivative with a different substituent, used as a versatile building block in organic synthesis.
Uniqueness
2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one is unique due to its combination of a cyclohexanone ring and a naphthylmethyl group, which imparts distinct chemical and physical properties. This structural feature allows for diverse chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
113777-19-8 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
2-(naphthalen-1-ylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H18O/c18-17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14/h1,3,5-6,8-10,15H,2,4,7,11-12H2 |
Clé InChI |
FGTXWXTUAZKBII-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)







![5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)


